Cas no 493-46-9 (3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-)
493-46-9 structure
Product Name:3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-
Numero CAS:493-46-9
MF:C19H32O4
MW:324.454986572266
CID:332287
PubChem ID:468953
Update Time:2025-04-19
3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-
- (+)-Protolichesterinic acid
- (-)-Protolichesterinic acid
- 3-Furancarboxylicacid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S-trans)-
- 3-Furoic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-(-)- (8CI)
- Protolichesteric acid
- Protolichesteric acid, (-)-
- Protolichesterinic acid
- Protolichesterinic acid,(-)-
- Succinic acid,(1-hydroxytetradecyl)methylene-, g-lactone (6CI,7CI)
- DTXSID601154975
- SCHEMBL7913888
- (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid
- (2S,3R)-4-methylene-5-oxo-2-tridecyl-tetrahydrofuran-3-carboxylic acid
- CHEBI:144205
- (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
- CHEMBL490329
- 1448-96-0
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-
- 493-46-9
- BDBM50250356
-
- Inchi: 1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1
- Chiave InChI: WZYZDHVPSZCEEP-DLBZAZTESA-N
- Sorrisi: O1C(C(=C)[C@@H](C(=O)O)[C@@H]1CCCCCCCCCCCCC)=O
Proprietà calcolate
- Massa esatta: 324.23006
- Massa monoisotopica: 324.23006
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 13
- Complessità: 389
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.6
- XLogP3: 6.7
Proprietà sperimentali
- Densità: 1.02
- Punto di ebollizione: 488.4°Cat760mmHg
- Punto di infiammabilità: 166.7°C
3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
493-46-9 (3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-) Prodotti correlati
- 35730-78-0(Cynaropicrin)
- 778649-18-6(Butyrolactone 3)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti